molecular formula C7H13Cl2N2O3P B12401541 4-Oxo cyclophosphamide-d8

4-Oxo cyclophosphamide-d8

Cat. No.: B12401541
M. Wt: 283.12 g/mol
InChI Key: VBMZHOCORXMDJU-UDCOFZOWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo cyclophosphamide-d8 involves the incorporation of deuterium into the 4-Oxo cyclophosphamide molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The specific reaction conditions and reagents used can vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-Oxo cyclophosphamide-d8 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions result in the replacement of specific functional groups with new groups .

Scientific Research Applications

4-Oxo cyclophosphamide-d8 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo cyclophosphamide-d8 involves its conversion to active metabolites in the body. The compound is metabolized by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which then undergoes further conversion to aldophosphamide. Aldophosphamide is eventually converted to phosphoramide mustard, the active metabolite responsible for the compound’s cytotoxic effects. This metabolite alkylates DNA, leading to DNA cross-linking and cell death .

Comparison with Similar Compounds

4-Oxo cyclophosphamide-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in studies. Similar compounds include:

These similar compounds share structural similarities but differ in their isotopic labeling, which affects their stability and tracing capabilities in research applications.

Properties

Molecular Formula

C7H13Cl2N2O3P

Molecular Weight

283.12 g/mol

IUPAC Name

2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)/i2D2,3D2,4D2,5D2

InChI Key

VBMZHOCORXMDJU-UDCOFZOWSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1

Canonical SMILES

C1COP(=O)(NC1=O)N(CCCl)CCCl

Origin of Product

United States

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